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Compound of Interest

Compound Name: Org-26576

Cat. No.: B1677471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Org-26576 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-

hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It has been the subject of

significant neuroscience research due to its potential to enhance glutamatergic

neurotransmission, a fundamental process in synaptic plasticity, learning, and memory. This

document provides an in-depth technical overview of Org-26576, summarizing key quantitative

data, detailing experimental protocols from pivotal studies, and visualizing its mechanism of

action and experimental workflows. While development for major depressive disorder was

halted due to a failed Phase II trial, the compound remains a valuable tool for investigating the

role of AMPA receptor modulation in various neurological and psychiatric conditions.[1]
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Property Value

IUPAC Name
(9aS)-8,9,9a,10-Tetrahydro-5H,7H-pyrido[3,2-

f]pyrrolo[2,1-c][2][3]oxazepin-5-one

Synonyms Ampakine, Org 26576

Molecular Formula C₁₁H₁₂N₂O₂

Molar Mass 204.23 g/mol

Mechanism of Action Positive Allosteric Modulator of AMPA Receptors

Quantitative Data Summary
In Vitro Potency and Selectivity

Parameter Value Species/Tissue Reference

EC₅₀ (AMPA

potentiation)
8-16 μM

Rat hippocampal

primary cultured

neurons

[Cortex

Pharmaceuticals

Data]

Selectivity

Selective for AMPA

receptors at 10 μM

against >60 other

targets (GPCRs, ion

channels, kinases)

N/A

[Cortex

Pharmaceuticals

Data]

In Vivo Neurogenesis and Neurotrophic Effects
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Endpoint Dosage Species Result Reference

Progenitor Cell

Proliferation

(Dentate Gyrus)

10 mg/kg

(chronic)
Rodent ~40% increase [Su et al., 2009]

Progenitor Cell

Proliferation

(Prelimbic

Cortex)

10 mg/kg

(chronic)
Rodent ~35% increase [Su et al., 2009]

Neuronal

Survival (Dentate

Gyrus)

10 mg/kg

(chronic)
Rodent

~30% increase in

survival of new

cells

[Su et al., 2009]

BDNF mRNA

(Hippocampus)

10 mg/kg (acute,

with stress)
Rat

Significant

increase

[Fumagalli et al.,

2012]

Preclinical Efficacy in an ADHD Model
Model Dosage (i.p.) Species Outcome Reference

6-OHDA Lesion-

induced

Hyperactivity

1, 3, 10 mg/kg Rat (neonatal)

Dose-dependent

inhibition of

locomotor

hyperactivity

[Adler et al.,

2012]

Clinical Trial Data (Major Depressive Disorder -
NCT00610649)
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Population Dosage (oral, b.i.d.) Key Findings Reference

Healthy Volunteers Up to 225 mg Well-tolerated [Nations et al., 2012]

Patients with MDD Up to 450 mg

Well-tolerated;

Numerically greater

improvement in

MADRS score vs.

placebo; Improved

executive function and

processing speed at

400 mg b.i.d.

[3][4]

Signaling Pathway and Mechanism of Action
Org-26576 acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the

receptor distinct from the glutamate binding site, enhancing the receptor's response to

glutamate. This leads to an increased influx of cations (Na⁺ and Ca²⁺) into the postsynaptic

neuron, resulting in enhanced synaptic transmission. A key downstream effect of this enhanced

signaling is the increased expression and release of Brain-Derived Neurotrophic Factor

(BDNF), a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity. The

binding of BDNF to its receptor, TrkB, activates intracellular signaling cascades, including the

CREB pathway, which further promotes the transcription of genes involved in synaptic function

and neurogenesis.
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Caption: Signaling pathway of Org-26576.

Detailed Experimental Protocols
In Vitro Electrophysiology: Potentiation of AMPA-
mediated responses
This protocol is a generalized procedure based on standard methods for assessing AMPA

receptor potentiation.

Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 rat pups.

Neurons are plated on poly-D-lysine coated coverslips and maintained in Neurobasal

medium supplemented with B27 and GlutaMAX.
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Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on

neurons after 10-14 days in vitro.

External Solution (ACSF): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10

HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

Internal Solution: Contains (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2

Na₂-ATP, and 0.3 Na-GTP, pH adjusted to 7.2 with KOH.

Experimental Procedure:

Establish a whole-cell recording from a hippocampal neuron.

Clamp the cell at a holding potential of -70 mV.

Apply a brief pulse of AMPA (10 µM) using a picospritzer to evoke an inward current.

After establishing a stable baseline response to AMPA, co-apply AMPA (10 µM) with

varying concentrations of Org-26576 (e.g., 0.1, 1, 10, 100 µM).

Measure the peak amplitude of the inward current in the presence and absence of Org-
26576.

Construct a dose-response curve to determine the EC₅₀ value for the potentiation of the

AMPA-evoked current.
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Caption: Workflow for electrophysiological assessment.
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In Vivo Neurogenesis Study (Adapted from Su et al.,
2009)

Animals: Adult male Sprague-Dawley rats.

Drug Administration: Org-26576 (10 mg/kg) or vehicle (saline) was administered via

intraperitoneal (i.p.) injection once daily for 21 days.

BrdU Labeling: To label dividing cells, rats were co-administered 5-bromo-2'-deoxyuridine

(BrdU; 200 mg/kg, i.p.) with the final 5 days of Org-26576 treatment.

Tissue Processing:

Twenty-four hours after the final injection, animals were deeply anesthetized and

transcardially perfused with 4% paraformaldehyde.

Brains were removed, post-fixed, and cryoprotected in 30% sucrose.

Coronal sections (40 µm) were cut through the hippocampus using a cryostat.

Immunohistochemistry:

Free-floating sections were treated with 2N HCl to denature DNA.

Sections were incubated with a primary antibody against BrdU (e.g., mouse anti-BrdU).

For neuronal survival, sections were also co-labeled with a neuronal marker (e.g., rabbit

anti-NeuN).

Sections were then incubated with appropriate fluorescently-labeled secondary antibodies.

Cell Quantification: The number of BrdU-positive and BrdU/NeuN double-positive cells in the

dentate gyrus and prelimbic cortex was quantified using stereological methods.
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Caption: Workflow for in vivo neurogenesis study.
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Preclinical ADHD Model: 6-OHDA Lesion-induced
Hyperactivity (Adapted from Adler et al., 2012)

Animals: Neonatal male Sprague-Dawley rat pups (postnatal day 5).

Lesioning Procedure:

Pups were pretreated with desipramine (25 mg/kg, s.c.) to protect noradrenergic neurons.

Thirty minutes later, 6-hydroxydopamine (6-OHDA; 100 µg in 10 µl of saline with 0.1%

ascorbic acid) was administered via intracisternal injection.[5]

Behavioral Testing:

At postnatal day 28, locomotor activity was assessed in an open-field arena.

Rats were administered Org-26576 (1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes prior to

the test.

Locomotor activity (e.g., distance traveled, rearing frequency) was recorded for 60 minutes

using an automated activity monitoring system.

Data Analysis: The effect of Org-26576 on locomotor activity was compared between the 6-

OHDA lesioned group and a sham-operated control group.
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Caption: Workflow for the preclinical ADHD model.
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Clinical Trial for Major Depressive Disorder
(NCT00610649; Adapted from Nations et al., 2012)

Study Design: A randomized, double-blind, placebo-controlled, multiple rising-dose study.

The study consisted of two parts: a dose-escalation phase to determine the maximum

tolerated dose (MTD) and a fixed-dose phase.

Participants: Adult patients diagnosed with Major Depressive Disorder.

Part 1 (Dose Escalation):

Cohorts of patients received escalating doses of Org-26576 or placebo, administered

twice daily (b.i.d.).

Doses ranged from 100 mg to 600 mg b.i.d.

The primary outcome was safety and tolerability to establish the MTD.

Part 2 (Fixed Dose):

Patients were randomized to receive a fixed dose of Org-26576 (100 mg or 400 mg b.i.d.)

or placebo for 28 days.

Outcome Measures:

Primary: Safety and tolerability (adverse events, vital signs, ECGs, laboratory tests).

Secondary (Exploratory):

Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS)

total score.

Cognitive performance tests (e.g., CogState battery).

Pharmacokinetic parameters.
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Caption: Workflow for the clinical trial in MDD.
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Conclusion
Org-26576 is a well-characterized AMPA receptor positive allosteric modulator that has

demonstrated clear effects on synaptic function, neurogenesis, and neurotrophic factor

expression in preclinical models. While its clinical development for depression has been

discontinued, the data generated from studies with this compound provide valuable insights

into the therapeutic potential and challenges of targeting the glutamatergic system. The

detailed methodologies and quantitative data presented in this guide are intended to support

further neuroscience research and drug development efforts in this area.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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